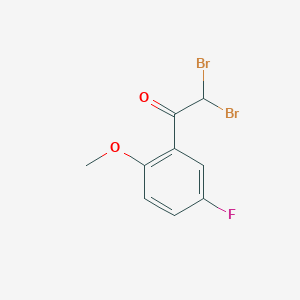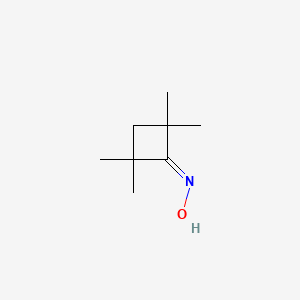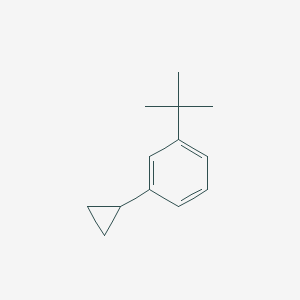
1-(tert-Butyl)-3-cyclopropylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butyl)-3-cyclopropylbenzene is an organic compound characterized by the presence of a tert-butyl group and a cyclopropyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-3-cyclopropylbenzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with tert-butyl chloride and cyclopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-(tert-Butyl)-3-cyclopropylbenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can be performed using reagents like nitric acid (HNO3) and halogens (Cl2, Br2) in the presence of catalysts.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst, lithium aluminum hydride (LiAlH4).
Substitution: HNO3 for nitration, Cl2 or Br2 with FeCl3 or FeBr3 for halogenation.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Nitrobenzene derivatives, halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1-(tert-Butyl)-3-cyclopropylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butyl)-3-cyclopropylbenzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Pathways Involved: The specific pathways depend on the nature of the target and the type of interaction, such as binding to active sites or altering conformational states.
Comparación Con Compuestos Similares
tert-Butylbenzene: Similar structure but lacks the cyclopropyl group.
Cyclopropylbenzene: Similar structure but lacks the tert-butyl group.
tert-Butylcyclohexane: Contains a cyclohexane ring instead of a benzene ring.
Uniqueness: 1-(tert-Butyl)-3-cyclopropylbenzene is unique due to the presence of both tert-butyl and cyclopropyl groups on the benzene ring, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C13H18 |
|---|---|
Peso molecular |
174.28 g/mol |
Nombre IUPAC |
1-tert-butyl-3-cyclopropylbenzene |
InChI |
InChI=1S/C13H18/c1-13(2,3)12-6-4-5-11(9-12)10-7-8-10/h4-6,9-10H,7-8H2,1-3H3 |
Clave InChI |
AZNWLDYJBMLTHI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=CC(=C1)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


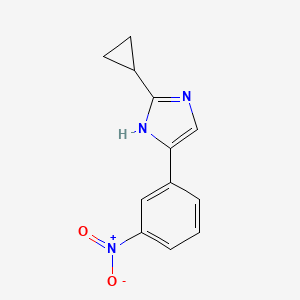
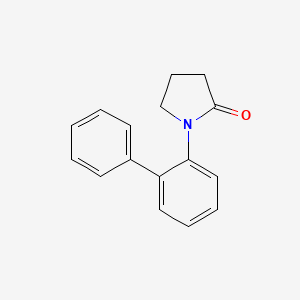

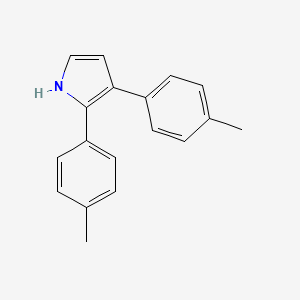
![Diethyl 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]malonate](/img/structure/B13697961.png)
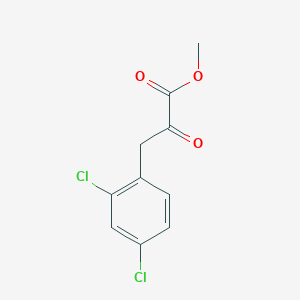
![5-[3-(Methylsulfonyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13697972.png)


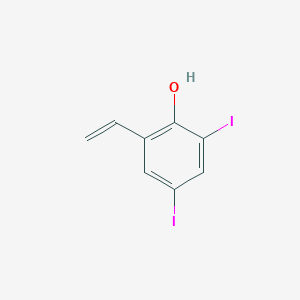

![Ethyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate](/img/structure/B13698004.png)
